molecular formula C27H25N3O3 B10867587 3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione

3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B10867587
M. Wt: 439.5 g/mol
InChI Key: VNVBZCLVQQCTOS-UHFFFAOYSA-N
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Description

3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that features an indole moiety, a pyrrolidine ring, and a phenoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The indole derivative is then coupled with a pyrrolidine-2,5-dione moiety through a series of reactions involving amination and cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxaldehyde or indole-3-acetic acid derivatives .

Scientific Research Applications

3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to effects such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione is unique due to its combination of an indole moiety with a pyrrolidine-2,5-dione structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H25N3O3

Molecular Weight

439.5 g/mol

IUPAC Name

3-[2-(5-methyl-1H-indol-3-yl)ethylamino]-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C27H25N3O3/c1-18-7-12-24-23(15-18)19(17-29-24)13-14-28-25-16-26(31)30(27(25)32)20-8-10-22(11-9-20)33-21-5-3-2-4-6-21/h2-12,15,17,25,28-29H,13-14,16H2,1H3

InChI Key

VNVBZCLVQQCTOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCNC3CC(=O)N(C3=O)C4=CC=C(C=C4)OC5=CC=CC=C5

Origin of Product

United States

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